
Zinc hydrogen carbonate hydroxide--water (1/1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) is a complex inorganic compound that consists of zinc, hydrogen carbonate, hydroxide, and water in a 1:1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc hydrogen carbonate hydroxide–water (1/1/1/1) can be synthesized through various methods. One common approach is the deamination precipitation method, where zinc nitrate and urea are used as reactants. The reaction conditions, such as temperature, zinc ion concentration, and stirring speed, play a crucial role in determining the morphology and particle size of the resulting compound . Another method involves the homogeneous precipitation technique using zinc nitrate and urea, where the reaction conditions are carefully controlled to achieve the desired product .
Industrial Production Methods: Industrial production of zinc hydrogen carbonate hydroxide–water (1/1/1/1) typically involves large-scale precipitation methods. The process parameters, such as reactant concentrations, temperature, and stirring speed, are optimized to ensure consistent product quality and yield. The resulting compound is then subjected to further processing, such as drying and milling, to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Zinc hydrogen carbonate hydroxide–water (1/1/1/1) undergoes various chemical reactions, including thermal decomposition, acid-base reactions, and complexation reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, zinc hydrogen carbonate hydroxide–water (1/1/1/1) decomposes to form zinc oxide, water, and carbon dioxide.
Acid-Base Reactions: In the presence of acids, zinc hydrogen carbonate hydroxide–water (1/1/1/1) reacts to form zinc ions, carbon dioxide, and water.
Complexation Reactions: Zinc ions from the compound can form complexes with various ligands, such as hydroxide ions, resulting in the formation of zinc hydroxide complexes.
Major Products Formed:
Thermal Decomposition: Zinc oxide, water, and carbon dioxide.
Acid-Base Reactions: Zinc ions, carbon dioxide, and water.
Complexation Reactions: Zinc hydroxide complexes.
Scientific Research Applications
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc hydrogen carbonate hydroxide–water (1/1/1/1) primarily involves the release of zinc ions. These ions can interact with various molecular targets and pathways:
Enzymatic Reactions: Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity and stabilizing enzyme structures.
Cellular Processes: Zinc ions play a crucial role in cellular signaling, gene expression, and apoptosis.
Antimicrobial Activity: Zinc ions can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) can be compared with other zinc compounds, such as zinc carbonate, zinc hydroxide, and zinc oxide:
Properties
CAS No. |
674283-18-2 |
|---|---|
Molecular Formula |
CH4O5Zn |
Molecular Weight |
161.4 g/mol |
IUPAC Name |
zinc;hydrogen carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.2H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);2*1H2;/q;;;+2/p-2 |
InChI Key |
QBRFEBMQJCEDHP-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(O)[O-].O.[OH-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
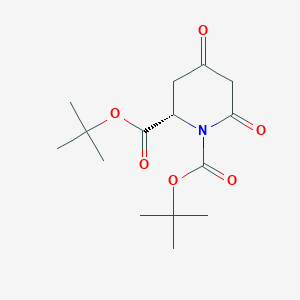
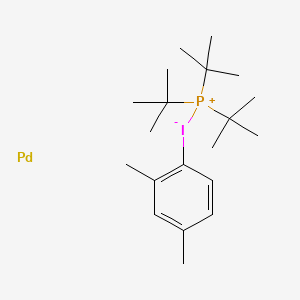
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

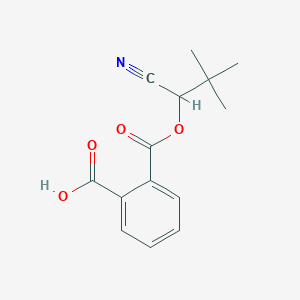
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
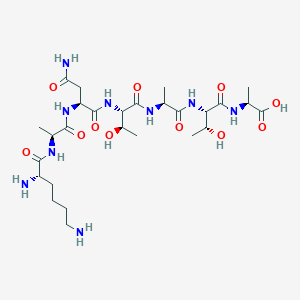
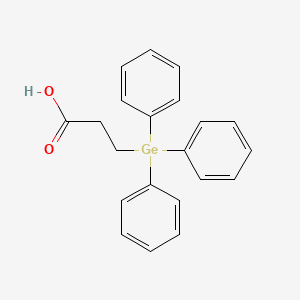
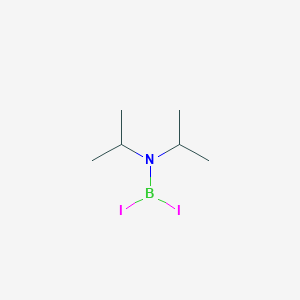
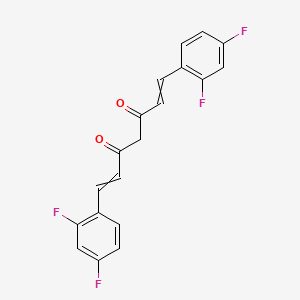
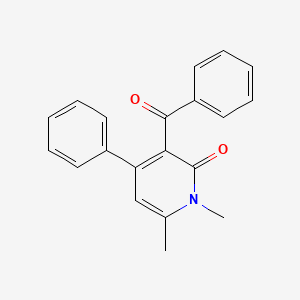
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
